molecular formula C14H10BrFN2OS2 B2902882 (E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865544-92-9

(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2902882
CAS No.: 865544-92-9
M. Wt: 385.27
InChI Key: ZJOPPCMGJLKVHV-SAPNQHFASA-N
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Description

(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic small molecule compound designed for research applications, particularly in the fields of oncology and infectious disease. This molecule features a thiophene-2-carboxamide core substituted with a bromine atom, linked to a 3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene group. The incorporation of both bromothiophene and fluorobenzothiazole motifs is significant, as these structures are associated with versatile pharmacological properties in medicinal chemistry . Preliminary research on closely related analogs indicates significant potential in anticancer research. Compounds with the thiophene carboxamide scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanism of action for such compounds involves the induction of apoptosis (programmed cell death) through the activation of executioner caspases 3/7 and the disruption of the mitochondrial membrane potential, leading to a decrease in cellular viability . Furthermore, structural analogs have shown promising antibacterial efficacy, including against challenging drug-resistant strains such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . The electron-delocalized, planar structure of the thiophene and benzothiazole rings enhances receptor binding, making this class of compounds attractive for targeting key cancer-related proteins and bacterial enzymes . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can rely on the quality of this compound for their investigative studies in chemical biology and drug discovery.

Properties

IUPAC Name

5-bromo-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2OS2/c1-2-18-9-4-3-8(16)7-11(9)21-14(18)17-13(19)10-5-6-12(15)20-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOPPCMGJLKVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer, antibacterial, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H10BrFN2OS2C_{14}H_{10}BrFN_2OS_2, with a molecular weight of 385.27 g/mol. Its structure features a thiophene ring fused with a benzothiazole moiety, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . The mechanism of action appears to involve interference with tubulin dynamics, akin to the well-known anticancer agent Combretastatin A-4 (CA-4).

Key Findings:

  • Cell Line Studies : In vitro assays demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM .
  • Mechanism : The compound interacts with the tubulin-colchicine-binding pocket, resulting in cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .

Antibacterial Activity

The antibacterial properties of thiophene derivatives have also been explored, revealing promising results against both Gram-positive and Gram-negative bacteria.

Research Insights:

  • In Vitro Testing : Studies indicated that certain thiophene derivatives exhibited higher antibacterial activity than standard antibiotics like ampicillin. For instance, specific derivatives showed activity indices of up to 86.9% against Pseudomonas aeruginosa .
  • Structure Activity Relationship (SAR) : Modifications in the N-aryl amide group linked to the thiazole ring were found to significantly enhance antibacterial potency while maintaining low cytotoxicity in human liver cell lines .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays.

Experimental Results:

  • ABTS Assay : The compound demonstrated a notable increase in antioxidant activity, with some derivatives achieving a percent inhibition comparable to ascorbic acid, a standard reference antioxidant .
  • Mechanisms of Action : The antioxidant properties are attributed to the presence of electron-withdrawing groups that enhance the stability of radical intermediates during oxidative stress .

Summary of Biological Activities

Activity TypeIC50/EffectivityNotes
Anticancer 5.46 - 12.58 µMEffective against Hep3B cells; induces apoptosis
Antibacterial Up to 86.9% activity indexEffective against Gram-negative bacteria
Antioxidant Comparable to ascorbic acidSignificant radical scavenging ability

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against liver cancer cells.

Key Findings:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against Hep3B liver cancer cells, with IC50 values ranging from 5.46 µM to 12.58 µM.
  • Mechanism of Action : The compound interacts with the tubulin-colchicine-binding pocket, leading to cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells.

Summary of Anticancer Activity

Activity TypeIC50/EffectivityNotes
Anticancer5.46 - 12.58 µMEffective against Hep3B cells; induces apoptosis

Antibacterial Activity

The antibacterial properties of thiophene derivatives have also been explored, revealing promising results.

Research Insights:

  • In Vitro Testing : Certain derivatives exhibited higher antibacterial activity than standard antibiotics like ampicillin. For example, specific derivatives showed activity indices of up to 86.9% against Pseudomonas aeruginosa.
  • Structure Activity Relationship (SAR) : Modifications in the N-aryl amide group linked to the thiazole ring significantly enhanced antibacterial potency while maintaining low cytotoxicity in human liver cell lines.

Summary of Antibacterial Activity

Activity TypeActivity IndexNotes
AntibacterialUp to 86.9%Effective against Gram-negative bacteria

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays.

Experimental Results:

  • ABTS Assay : The compound showed notable antioxidant activity, with some derivatives achieving percent inhibition comparable to ascorbic acid.
  • Mechanisms of Action : The antioxidant properties are attributed to electron-withdrawing groups that enhance the stability of radical intermediates during oxidative stress.

Summary of Antioxidant Activity

Activity TypePercent InhibitionNotes
AntioxidantComparable to ascorbic acidSignificant radical scavenging ability

Antiviral Activity

The compound has also been identified as a potential antiviral agent.

Research Findings:

  • Anti-norovirus Activity : In a screening of approximately 2000 compounds, it was identified as having an EC50 of 37 µM against norovirus.
  • SAR Studies : Derivatives such as 5-chloro-thiophene and others displayed even more potent antiviral activity, with EC50 values ranging from 5.6 µM to 30 µM.

Summary of Antiviral Activity

Activity TypeEC50 ValueNotes
Antiviral5.6 - 37 µMEffective against norovirus; SAR studies indicate enhanced potency in derivatives

Comparison with Similar Compounds

Structural Analog 1: (E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Key Differences :

  • Core Heterocycle : Replaces thiophene-2-carboxamide with a furan-2-carboxamide group, reducing sulfur content and altering electronic properties.
  • Substituents : Features a 3-methyl group (vs. 3-ethyl) and a 6-nitro group (vs. 6-fluoro) on the benzothiazole ring. The nitro group increases polarity and may enhance electrophilic reactivity.
  • Molecular Weight : 382.19 g/mol (vs. ~393.25 g/mol for the target compound, estimated based on substituent differences) .

Table 1: Substituent Comparison

Position/Group Target Compound Analog 1 ()
Benzothiazole C-3 Ethyl Methyl
Benzothiazole C-6 Fluoro Nitro
Carboxamide Core Thiophene Furan
Halogenation 5-Bromo (thiophene) 5-Bromo (furan)

Structural Analog 2: (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Key Differences :

  • Stereochemistry: Z-configuration (vs.
  • Substituents : 3-propyl group (vs. 3-ethyl) increases hydrophobicity, while the 6-sulfamoyl group (vs. 6-fluoro) introduces hydrogen-bonding capacity and acidity.
  • Functional Groups : The sulfamoyl moiety may enhance solubility in polar solvents compared to the fluoro substituent .

Table 2: Physicochemical Properties

Property Target Compound Analog 2 ()
Molecular Formula C₁₄H₁₀BrFN₂O₂S (estimated) C₁₅H₁₃BrN₃O₃S₂ (estimated)
Key Functional Groups Fluoro, Bromo, Ethyl Sulfamoyl, Bromo, Propyl
Potential Solubility Moderate (fluoro, ethyl) Higher (sulfamoyl)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?

  • Methodology : The compound is synthesized via multi-step protocols involving:

Condensation reactions : Coupling 5-bromothiophene-2-carboxylic acid derivatives with substituted benzo[d]thiazole precursors under reflux in anhydrous solvents (e.g., DMF, dichloromethane) .

Functionalization : Bromination and fluorination steps are optimized using reagents like N-bromosuccinimide (NBS) and Selectfluor™ under inert atmospheres .

Purification : Silica gel chromatography (40–63 µm) and recrystallization (ethanol/water mixtures) yield high-purity products (>95%) .

  • Key Data : Typical yields range from 65% to 85%, with melting points between 160–204°C depending on substituents .

Q. How is structural confirmation achieved for this compound?

  • Analytical Workflow :

NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., E/Z isomerism via coupling constants) and substituent positions. For example, the benzo[d]thiazole NH proton appears as a singlet at δ 8.2–8.5 ppm .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 439.98) and bromine isotopic patterns .

IR Spectroscopy : Key peaks include C=O (1680–1700 cm1^{-1}), C=N (1600–1620 cm1^{-1}), and C-Br (550–600 cm1^{-1}) .

Q. What are the solubility and stability considerations for this compound in biological assays?

  • Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers. Co-solvents like PEG-400 or cyclodextrin derivatives enhance bioavailability .
  • Stability : Degrades at >130°C (DSC data) and is light-sensitive. Store at –20°C under argon with desiccants .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

Catalytic Systems : Use Pd(PPh3_3)4_4 or CuI in Suzuki-Miyaura couplings to improve cross-coupling efficiency (>90% yield) .

Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yield .

In-Line Monitoring : TLC (Rf_f 0.3–0.5 in ethyl acetate/hexane) and HPLC track intermediates to minimize side products .

  • Data Contradictions : Lower yields (50–60%) reported in non-polar solvents (toluene) vs. polar aprotic solvents (DMF, 75–85%) .

Q. What mechanistic insights explain its biological activity (e.g., anticancer or antimicrobial)?

  • Hypothesized Mechanisms :

Enzyme Inhibition : The bromothiophene moiety binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation (IC50_{50} = 0.8–2.5 µM) .

DNA Intercalation : Planar benzothiazole-thiophene framework intercalates DNA, inducing apoptosis in cancer cell lines (e.g., IC50_{50} = 4.7 µM in MCF-7) .

Membrane Disruption : Fluorine and sulfonamide groups enhance penetration into bacterial membranes (MIC = 8–16 µg/mL against S. aureus) .

  • Contradictions : Some studies report weak activity (IC50_{50} >50 µM) against Gram-negative bacteria due to efflux pump resistance .

Q. How can spectral data inconsistencies (e.g., 1^1H NMR splitting patterns) be resolved?

  • Troubleshooting :

Dynamic Effects : Rotameric equilibria in the carboxamide group cause variable splitting; use elevated temperatures (60°C) or DMSO-d6_6 to simplify spectra .

Impurity Profiling : LC-MS identifies by-products (e.g., dehalogenated derivatives) that distort integration ratios .

Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Q. What structure-activity relationship (SAR) trends are observed in analogues?

  • Key Modifications :

Halogen Substitution : Bromine at thiophene-C5 enhances cytotoxicity vs. chlorine or iodine (ΔIC50_{50} = 3–5×) .

Ethyl vs. Methyl on Benzothiazole : Ethyl groups improve metabolic stability (t1/2_{1/2} >6 h in liver microsomes) .

Fluorine Position : 6-Fluoro substitution increases solubility and target affinity (Kd_d = 12 nM vs. 45 nM for 5-Fluoro) .

  • Data Gaps : Limited SAR on the thiophene-carboxamide linker; proposed studies include introducing heterocyclic spacers .

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to optimize solvent, catalyst, and temperature variables .
  • Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., confirm benzothiazole formation before coupling) .
  • Biological Assays : Pair in vitro screens with zebrafish xenograft models to evaluate in vivo efficacy and toxicity .

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